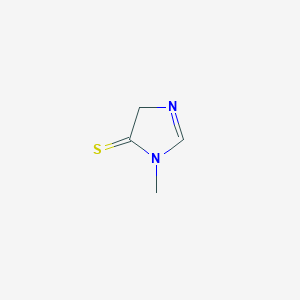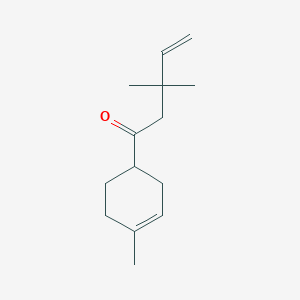
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is an organic compound with a complex structure that includes both aliphatic and cyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of ethylene with propionyl chloride, aluminum trichloride, and carbon disulfide . This method leverages the reactivity of these reagents to form the desired compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1-phenyl-1-penten-3-one: This compound shares a similar structure but includes a phenyl group instead of a cyclohexenyl group.
1-Pentene, 3,3-dimethyl-: A simpler analog with fewer functional groups.
Uniqueness
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is unique due to its combination of aliphatic and cyclic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
597533-64-7 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-(4-methylcyclohex-3-en-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-14(3,4)10-13(15)12-8-6-11(2)7-9-12/h5-6,12H,1,7-10H2,2-4H3 |
InChI 键 |
ALZPKIVIXJIXCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C(=O)CC(C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
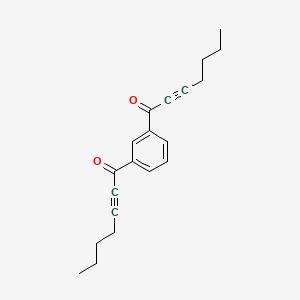
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
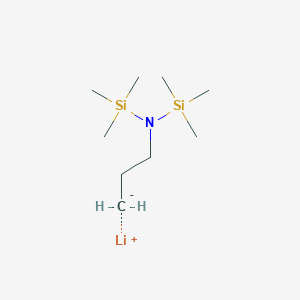
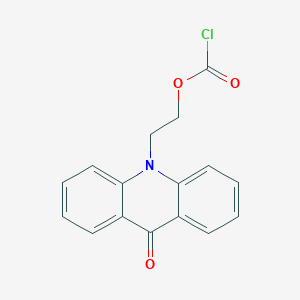
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
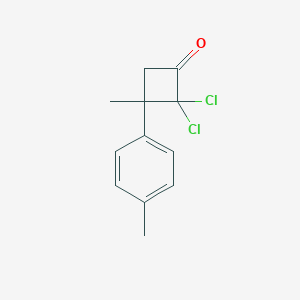
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
